Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-6-8(7-15)10-4-9(5-13)18-14-10/h4,8H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYASRZYGTJWHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the oxazole moiety and the bromomethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions under appropriate conditions. Common reagents used in these reactions include bases, acids, and transition metal catalysts. .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate. These compounds exhibit activity against a range of bacteria and fungi. For instance, derivatives of oxazole have shown promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and other pathogens . This suggests that the compound could be further explored as a lead structure for developing new antibiotics.
Anticancer Activity
Research indicates that oxazole-containing compounds can exhibit cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that certain derivatives can inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Synthetic Utility
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications which can lead to the development of novel pharmacophores. The bromomethyl group is particularly useful for nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can enhance biological activity or alter pharmacokinetic properties .
Case Study 1: Synthesis of Antibacterial Agents
In a recent study focused on synthesizing antibacterial agents, this compound was utilized as a key intermediate. Researchers modified the compound through various substitution reactions to create a library of derivatives. The resulting compounds were screened for antibacterial activity against multiple strains, revealing several candidates with potent activity .
Case Study 2: Anticancer Research
Another significant application is in anticancer research where derivatives of this compound were tested for their ability to inhibit tumor growth in vitro. The study showed that specific modifications to the azetidine ring enhanced cytotoxicity against several cancer cell lines, indicating that this compound could be a valuable scaffold for future drug development .
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole and azetidine rings may also contribute to the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The bromomethyl substituent in the target compound distinguishes it from analogs with alternative functional groups at the 5-position of the oxazole ring. Key comparisons include:
Reactivity Insights :
- Bromomethyl (BrCH₂) : The bromine atom acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions) to introduce amines, thiols, or other nucleophiles. This is critical in prodrug design or linker chemistry .
- Formyl (CHO) : The aldehyde group facilitates condensation reactions (e.g., with hydrazines to form hydrazones) or reductive amination, useful in bioconjugation .
- Boronate Ester (B(O₂C₂H₈)) : Enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), expanding access to biaryl or conjugated systems .
Pharmacological Relevance
- Bromomethyl Derivative : Its reactivity makes it a candidate for alkylating agents in targeted cancer therapies.
- Amino Derivative : The free amine allows for direct conjugation to carboxylic acids or carbonyl-containing drugs, enhancing bioavailability.
- Boronate Analogs : Utilized in PROTACs (proteolysis-targeting chimeras) for protein degradation applications.
Structural Analysis
Crystallographic data for related compounds (e.g., tert-butyl 3-(5-formyl-oxazolyl)azetidine-1-carboxylate) highlight the planar geometry of the oxazole ring and the puckered conformation of the azetidine moiety, which influence binding to biological targets . Refinement tools like SHELXL () are critical for resolving such structural details.
Biological Activity
Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate (CAS Number: 2287341-05-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name: tert-butyl 3-(5-(bromomethyl)-1,2-oxazol-3-yl)azetidine-1-carboxylate
Molecular Weight: 317.18 g/mol
Purity: Typically >95%
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of oxazole compounds exhibit selective antibacterial activity against Gram-positive bacteria. The presence of the bromomethyl group enhances the compound's ability to penetrate bacterial cell walls, increasing its efficacy against specific strains .
- Cytotoxic Effects : Research has shown that similar azetidine derivatives can induce cytotoxicity in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). These effects are often linked to the modulation of apoptosis pathways and cell cycle arrest .
Antimicrobial Activity
A recent study evaluated the antimicrobial properties of several oxazole derivatives, including this compound. The compound demonstrated significant activity against selected bacterial strains with minimal inhibitory concentrations (MIC) reported as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the observed IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 20 |
| PC3 | 15 |
The cytotoxic mechanism appears to involve the induction of apoptosis through caspase activation and mitochondrial membrane potential disruption .
Case Study 1: Antibacterial Efficacy
In a comparative study of oxazole derivatives, Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine was found to be one of the most effective compounds against Staphylococcus aureus, demonstrating a significant reduction in bacterial load in treated cultures compared to controls. This suggests potential for therapeutic applications in treating infections caused by resistant strains.
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on human cancer cell lines revealed that treatment with Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased late-stage apoptosis among treated cells, highlighting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the oxazole ring via cyclization of precursors like propargyl amines or nitrile oxides.
- Step 2 : Bromomethylation using reagents such as N-bromosuccinimide (NBS) under radical or photochemical conditions.
- Step 3 : Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions, followed by Boc (tert-butoxycarbonyl) protection .
- Key Optimization : Reaction temperature (< 0°C) for bromomethylation minimizes side reactions like over-halogenation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH) and oxazole protons (δ 6.5–7.5 ppm). The tert-butyl group appears as a singlet at δ 1.4 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 331.05) and bromine isotope patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the azetidine-oxazole junction (SHELX software is widely used for refinement) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the bromomethyl group in further functionalization?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., SN2 substitutions) to predict regioselectivity. For example, the electrophilic bromomethyl group shows higher reactivity at the oxazole’s 5-position due to electron-withdrawing effects .
- Molecular Dynamics Simulations : Assess steric hindrance from the tert-butyl group, which may slow down nucleophilic attacks on the azetidine ring .
- Software Tools : Gaussian or ORCA for energy minimization; PyMol for visualizing transition states .
Q. What strategies mitigate instability during purification of this compound?
- Methodological Answer :
- Low-Temperature Chromatography : Use silica gel columns at 0–4°C to prevent thermal decomposition of the bromomethyl group .
- Inert Atmosphere : Purge solvents with argon to avoid hydrolysis of the oxazole ring.
- Stabilizing Additives : Include 0.1% triethylamine in eluents to neutralize acidic byproducts .
Q. How do structural analogs inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- SAR Studies : Replace the bromomethyl group with cyanoethyl (see tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate, CAS 154748-54-6) to compare electronic effects on binding affinity .
- Table : Key Modifications and Observed Effects
| Derivative | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| Fluoromethyl variant | Increased electronegativity | Higher metabolic stability | |
| Hydroxymethyl variant | Enhanced solubility | Reduced cytotoxicity |
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for azetidine-oxazole coupling reactions?
- Methodological Answer :
- Root Cause : Variability arises from competing side reactions (e.g., azetidine ring-opening under acidic conditions).
- Mitigation :
- Catalyst Screening : Use Pd(PPh) instead of CuI for Suzuki-Miyaura couplings to improve reproducibility .
- Yield Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI/EtN | DMF | 80 | 45–55 | |
| Pd(PPh) | THF | 60 | 70–75 |
Methodological Best Practices
Q. What protocols ensure reproducibility in Boc-deprotection of azetidine intermediates?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
